![molecular formula C10H14BrN3O B12945404 2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-67-5](/img/structure/B12945404.png)
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that features a bromine atom, a piperidine ring, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one typically involves the bromination of a precursor molecule containing the imidazole and piperidine moieties. One common method involves the reaction of 2-(piperidin-1-yl)-1H-imidazole with bromoacetyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted imidazole derivatives.
Oxidation: Oxidized imidazole products.
Reduction: Reduced imidazole derivatives.
Applications De Recherche Scientifique
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone
- 2-Bromo-1-(2-thienyl)-1-ethanone
Uniqueness
2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88723-67-5 |
|---|---|
Formule moléculaire |
C10H14BrN3O |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-bromo-1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-6-9(15)8-7-12-10(13-8)14-4-2-1-3-5-14/h7H,1-6H2,(H,12,13) |
Clé InChI |
NHYRFHYWBGWNCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=C(N2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


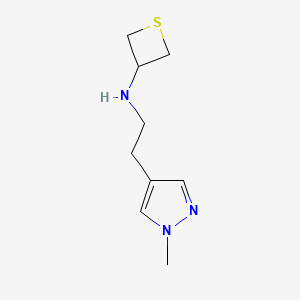
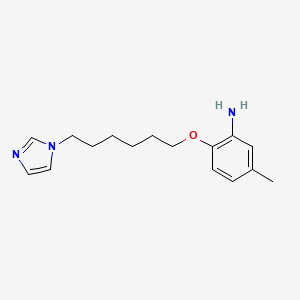
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
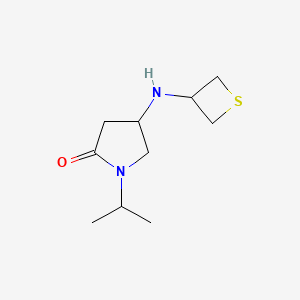
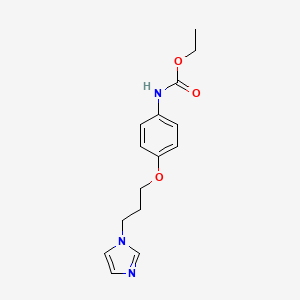

![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
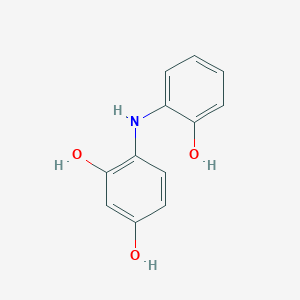
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
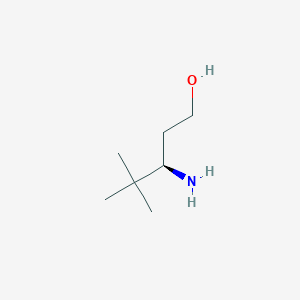
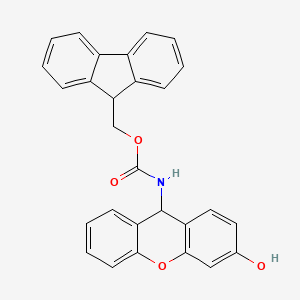

![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

